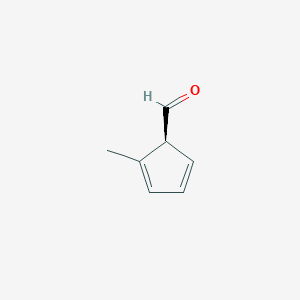
(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde is an organic compound characterized by a cyclopentadiene ring substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadiene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: 2-methylcyclopenta-2,4-diene-1-carboxylic acid.
Reduction: 2-methylcyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentadiene ring structure may also interact with hydrophobic pockets in biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-methylcyclopentadiene: Lacks the aldehyde functional group.
Cyclopenta-2,4-diene-1-carbaldehyde: Lacks the methyl group.
(1R)-2-methylcyclopenta-2,4-diene-1-carbaldehyde: Stereoisomer with different spatial arrangement.
Uniqueness
(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde is unique due to the specific combination of the methyl group and the aldehyde functional group on the cyclopentadiene ring
Properties
CAS No. |
655242-32-3 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
(1S)-2-methylcyclopenta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O/c1-6-3-2-4-7(6)5-8/h2-5,7H,1H3/t7-/m1/s1 |
InChI Key |
NKBLVOCDLAQUTI-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC=C[C@@H]1C=O |
Canonical SMILES |
CC1=CC=CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


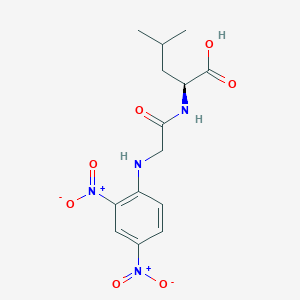
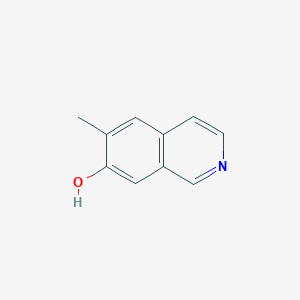
![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
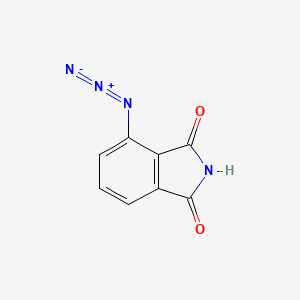
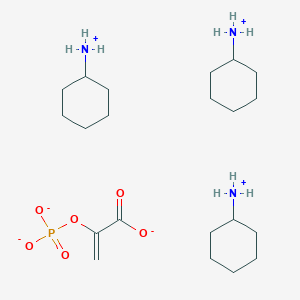
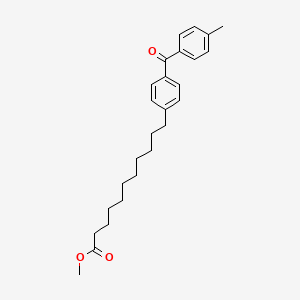

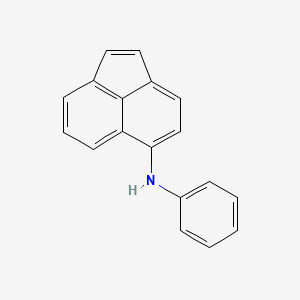
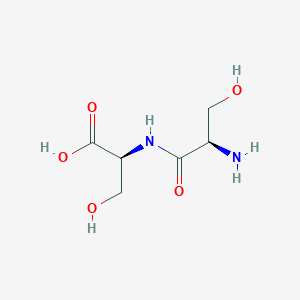
![1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518650.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
